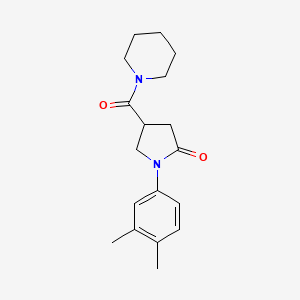![molecular formula C16H24N2O8 B5431721 octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as BCT-100 and has been found to have promising therapeutic effects in preclinical studies.
Mechanism of Action
The exact mechanism of action of octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate) is not fully understood. However, it has been suggested that the compound works by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate) has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, promote cell survival, and inhibit cell proliferation. Additionally, BCT-100 has been found to improve cognitive function and motor performance in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate) in lab experiments is its ability to modulate multiple signaling pathways, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate). One potential direction is to further investigate its therapeutic effects in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its potential use in cancer therapy, as it has been found to have anti-tumor properties. Additionally, researchers could investigate ways to improve the solubility of this compound to make it more suitable for in vivo administration.
Synthesis Methods
The synthesis of octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate) involves the reaction between 1,2,3,4-tetrahydroisoquinoline and maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain a pure form of the compound.
Scientific Research Applications
Octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate) has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. In preclinical studies, BCT-100 has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2C4H4O4/c1-2-5-10-6-4-9-7-8(10)3-1;2*5-3(6)1-2-4(7)8/h8-9H,1-7H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUAZHQBUZYMFO-LVEZLNDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2N(CCNC2)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B5431641.png)
![8-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5431645.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5431661.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)

![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5431685.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)
![N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine](/img/structure/B5431695.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)

![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)
![ethyl N-acetyl-beta-(acetyloxy)-3-[bis(2-hydroxyethyl)amino]phenylalaninate](/img/structure/B5431727.png)